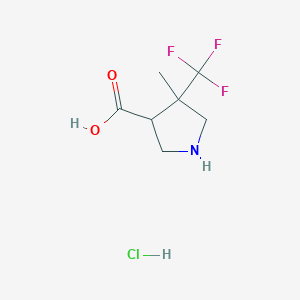
1,1,4,4-Tetramethoxy-but-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4-Tetramethoxy-2-butene is an organic compound with the molecular formula C8H16O4. It is a colorless liquid that is stable under normal conditions and has low volatility and toxicity . This compound is often used as an intermediate in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,1,4,4-Tetramethoxy-2-butene involves the reaction of chloroacetaldehyde dimethyl acetal with triphenylphosphine to generate acetaldehyde dimethyl acetal phosphine salt. This intermediate is then reacted with glyoxal monoacetal to produce 1,1,4,4-Tetramethoxy-2-butene . This method is efficient, environmentally friendly, and simple to operate.
Another method involves reacting 2,5-dimethoxydihydrofuran with methanol in the presence of solid catalysts having acidic centers . This process is advantageous as it avoids the use of bromine, which is expensive and highly corrosive.
Industrial Production Methods
In industrial settings, the production of 1,1,4,4-Tetramethoxy-2-butene can be scaled up using the aforementioned methods. The use of solid catalysts and environmentally friendly reagents makes the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1,4,4-Tetramethoxy-2-butene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can undergo substitution reactions where one or more methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of 1,1,4,4-Tetramethoxy-2-butene include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from the reactions of 1,1,4,4-Tetramethoxy-2-butene depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,1,4,4-Tetramethoxy-2-butene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,4,4-Tetramethoxy-2-butene involves its interaction with various molecular targets and pathways. The compound can act as a precursor to other reactive intermediates, which then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,4,4-Tetramethoxy-2-butene (trans): This is a stereoisomer of the compound with similar properties and applications.
1,1,4,4-Tetramethyl-2-tetrazene: This compound is used as an energetic material and has applications in aerospace and munitions manufacturing.
Uniqueness
1,1,4,4-Tetramethoxy-2-butene is unique due to its stability, low toxicity, and versatility as an intermediate in organic synthesis. Its ability to undergo various chemical reactions and form different products makes it valuable in research and industrial applications.
Properties
CAS No. |
5370-08-1 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1,1,4,4-tetramethoxybut-2-ene |
InChI |
InChI=1S/C8H16O4/c1-9-7(10-2)5-6-8(11-3)12-4/h5-8H,1-4H3 |
InChI Key |
ZFGVCDSFRAMNMT-UHFFFAOYSA-N |
Isomeric SMILES |
COC(/C=C\C(OC)OC)OC |
Canonical SMILES |
COC(C=CC(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12444994.png)
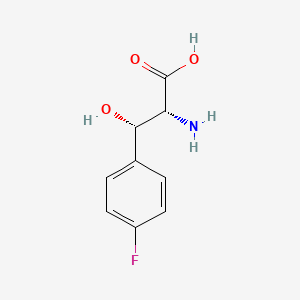
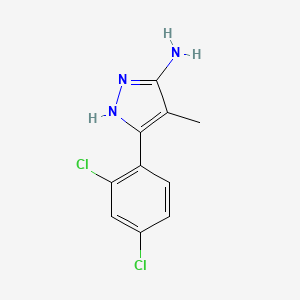
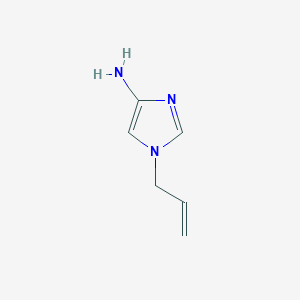
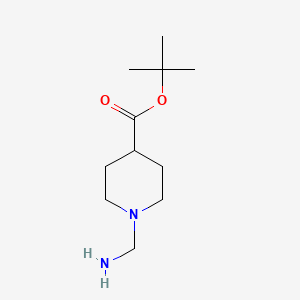
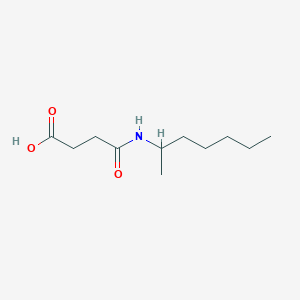
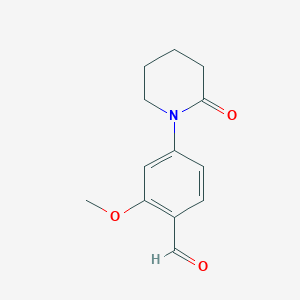

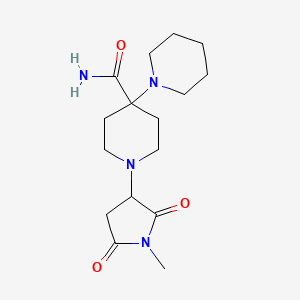

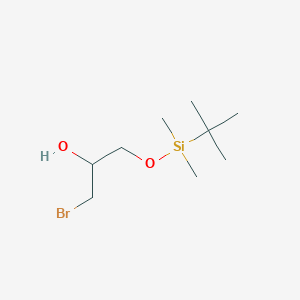
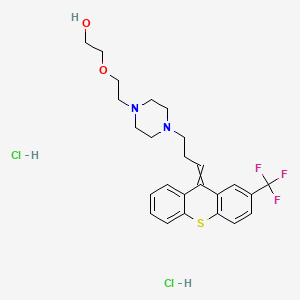
![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
